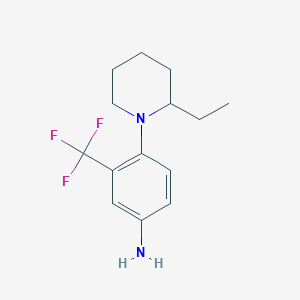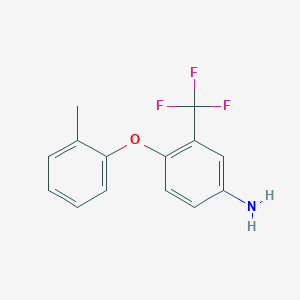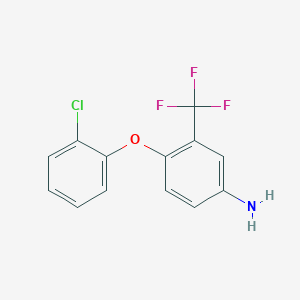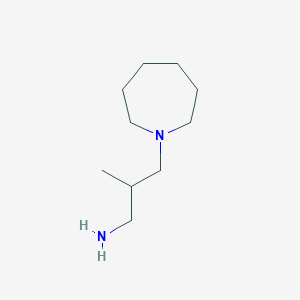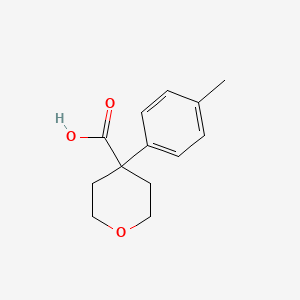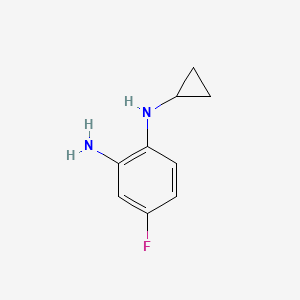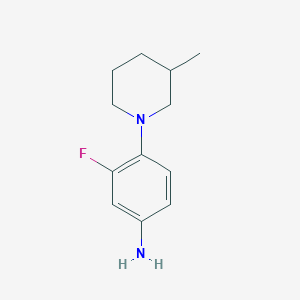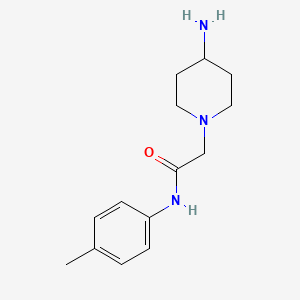
Ácido 4-cloro-3-(trifluorometoxi)fenilacético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H6ClF3O3 and a molecular weight of 254.59 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenylacetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-Chloro-3-(trifluoromethoxy)phenylacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors , which suggests potential targets could be enzymes or receptors involved in metabolic pathways.
Mode of Action
It’s known that similar compounds can undergo reactions such as diolefination , indicating that they may interact with their targets through covalent bonding or intermolecular forces, leading to changes in the target’s structure or function.
Biochemical Pathways
Related compounds have been used in the synthesis of lactate dehydrogenase inhibitors , suggesting that it may influence metabolic pathways involving this enzyme.
Result of Action
Based on the activities of similar compounds, it could potentially lead to the inhibition of targeted enzymes or receptors, thereby modulating the associated biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid can be achieved through several methods. One common method involves the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether . This reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: Industrial production of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid often involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-(trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are used for nucleophilic and electrophilic substitution reactions, respectively.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenylacetic acids depending on the substituents introduced.
Comparación Con Compuestos Similares
4-(Trifluoromethoxy)phenylacetic acid: Similar structure but lacks the chloro group.
4-Chloro-3-(trifluoromethyl)phenylacetic acid: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 4-Chloro-3-(trifluoromethoxy)phenylacetic acid is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance the compound’s stability and lipophilicity, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-2-1-5(4-8(14)15)3-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLISEZFNOVSYFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)OC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590654 |
Source


|
| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-02-6 |
Source


|
| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

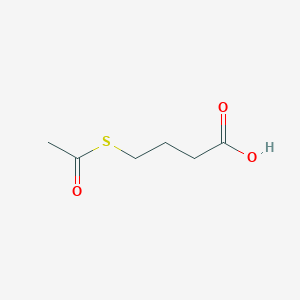
![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)
